REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].[CH:10]1(B(O)O)[CH2:12][CH2:11]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CC([O-])=O.CC([O-])=O.[Pd+2].O.C1(C)C=CC=CC=1>[CH:10]1([C:2]2[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=2[F:9])[NH2:5])[CH2:12][CH2:11]1 |f:2.3.4.5,7.8.9|
|
Name
|
|
Quantity
|
415 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1F
|
Name
|
|
Quantity
|
244 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
K3PO4
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
61 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
25 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stir at 100° C. for 16 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction to 25° C.
|
Type
|
EXTRACTION
|
Details
|
extract with EtOAc (10 mL×2)
|
Type
|
WASH
|
Details
|
wash with brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (silica gel, PE:EtOAc=2:1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=C(N)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |